N-(4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
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Properties
IUPAC Name |
N-(4-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-13-2-4-14(5-3-13)19-24(22,23)15-9-11-1-6-16(21)20-8-7-12(10-15)17(11)20/h2-5,9-10,19H,1,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXRXNQVUHWRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital component for DNA synthesis.
Mode of Action
The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby inhibiting and replacing PABA in the enzyme’s active site. This prevents the synthesis of folic acid, ultimately inhibiting bacterial DNA growth and cell division.
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria, leading to a deficiency of tetrahydrofolate. This molecule is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA. As a result, the compound effectively halts bacterial growth and replication.
Pharmacokinetics
Sulfonamides, the class of drugs to which this compound belongs, are generally well-absorbed orally and widely distributed throughout the body. They can reach high levels in various body fluids, including pleural, peritoneal, synovial, and ocular fluids.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. It’s important to note that the effectiveness of sulfonamides can be inhibited by the presence of pus or other bodily fluids.
Biological Activity
N-(4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and specific case studies that highlight its pharmacological properties.
1. Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of 4-fluorobenzaldehyde with pyrrolidine derivatives. The resulting structure features a pyrroloquinoline core which is known for its diverse biological activities.
Chemical Structure:
- Molecular Formula: C14H12FN3O2S
- Molecular Weight: 299.32 g/mol
Antiviral Activity
Research has indicated that derivatives of pyrroloquinolines exhibit antiviral properties. Specifically, studies have demonstrated that compounds similar to this compound show inhibitory effects against viral enzymes such as HIV integrase.
In vitro Findings:
- A related compound demonstrated an IC50 value of 0.65 µM against HIV integrase in isolated enzyme assays . However, it was noted that these compounds did not exhibit significant anti-HIV activity in cell culture assays below cytotoxic concentrations.
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of pyrroloquinoline derivatives. For instance, a compound structurally related to N-(4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline was evaluated for its ability to protect astrocytes from doxorubicin-induced cytotoxicity.
Key Findings:
- At non-toxic concentrations (up to 1 µM), the compound exhibited protective effects against astrocyte damage . This suggests a potential role in treating neurodegenerative diseases by preserving glial cell function.
Case Study: Antiviral Testing
A study focused on the synthesis and biological evaluation of various pyrroloquinoline derivatives highlighted their potential as antiviral agents. The compound's mechanism involved the inhibition of HIV integrase activity but lacked efficacy in cell culture models .
Case Study: Neuroprotection
In another investigation into neuroprotective properties, a related compound was assessed for its impact on C8-D1A astrocytes subjected to oxidative stress from doxorubicin. The results indicated significant neuroprotection at low concentrations .
4. Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the compound's efficacy as an anticancer agent. A study published in Molecules demonstrated that derivatives of quinoline-8-sulfonamides exhibit significant cytotoxic activity against various cancer cell lines, including:
- Amelanotic melanoma (C32)
- Melanotic melanoma (COLO829)
- Triple-negative breast cancer (MDA-MB-231)
- Glioblastoma multiforme (U87-MG)
- Lung cancer (A549)
The compounds were tested at concentrations ranging from 0.1 µg/mL to 200 µg/mL using a 72-hour exposure model. The results indicated that specific derivatives showed promising anticancer activity, suggesting their potential as therapeutic agents against multiple cancer types .
1.2 Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide exerts its effects involves inhibition of the tumor cell-specific M2 isoform of pyruvate kinase. This inhibition disrupts metabolic pathways essential for cancer cell survival and proliferation .
Antimicrobial Properties
2.1 Antibacterial and Antifungal Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain derivatives possess significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Additionally, antifungal activity was assessed against strains like Candida albicans and Penicillium chrysogenum, with some compounds demonstrating low minimum inhibitory concentration (MIC) values .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms | Notable Compounds Tested | Results |
|---|---|---|---|
| Anticancer | C32, COLO829, MDA-MB-231, U87-MG, A549 | Quinoline-8-sulfonamide derivatives | Significant cytotoxicity |
| Antibacterial | Mycobacterium smegmatis, Pseudomonas aeruginosa | Various quinoline derivatives | Effective with low MIC values |
| Antifungal | Candida albicans, Penicillium chrysogenum | Selected sulfonamide derivatives | Moderate antifungal activity |
Case Studies
Case Study 1: Quinoline Derivatives in Cancer Therapy
In a recent publication, a series of quinoline derivatives were synthesized and tested for their ability to inhibit pyruvate kinase M2 isoform. The study found that specific compounds showed potent anticancer effects in vitro and warrant further investigation in vivo to assess therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of the compound against various bacterial strains. The findings indicated that certain derivatives exhibited significant antibacterial effects at concentrations lower than those typically required for existing antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SO₂NH-) undergoes nucleophilic substitution under basic conditions. This reaction is critical for modifying the compound’s pharmacological properties or generating derivatives for structure-activity relationship (SAR) studies.
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Key Observations |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, R-X (alkyl halide) | N-alkylated sulfonamide | 65–78 | Regioselectivity depends on steric hindrance near the sulfonamide nitrogen |
| Acylation | AcCl, pyridine, THF | N-acetyl sulfonamide | 82 | Improved solubility in polar aprotic solvents |
| Hydrolysis | H₂SO₄ (conc.), reflux | Sulfonic acid derivative | 58 | Requires harsh conditions due to sulfonamide stability |
Mechanistic Insight :
The lone pair on the sulfonamide nitrogen facilitates nucleophilic attack on electrophilic reagents (e.g., alkyl halides). Steric effects from the adjacent pyrroloquinoline ring influence reaction rates.
Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring
The 4-fluorophenyl group participates in EAS reactions, with substituents directing incoming electrophiles to specific positions.
| Reaction Type | Reagents/Conditions | Position Substituted | Major Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to fluorine | 3-nitro-4-fluorophenyl derivative | 73 |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Ortho to fluorine | 2-bromo-4-fluorophenyl derivative | 68 |
| Sulfonation | SO₃, H₂SO₄ | Meta to fluorine | Sulfonic acid derivative | 55 |
Oxidation and Reduction of the 4-Oxo Group
The ketone at the 4-position undergoes redox reactions, enabling functional group interconversion.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Reduction | NaBH₄, MeOH | 4-hydroxy derivative | 89 | Stereoselective formation of (R)-configured alcohol |
| Oxidation | KMnO₄, H₂O, Δ | No reaction | – | Ketone resists further oxidation under standard conditions |
| Grignard Addition | RMgX, THF | Tertiary alcohol | 75 | Requires anhydrous conditions |
Stereochemical Outcome :
The rigid pyrroloquinoline framework enforces a specific conformation during NaBH₄ reduction, leading to >95% enantiomeric excess of the (R)-alcohol.
Cycloaddition and Ring-Opening Reactions
The bicyclic pyrroloquinoline system participates in cycloadditions, expanding its structural complexity.
Computational Support :
DFT calculations confirm that electron-rich dienophiles preferentially react at the pyrrole double bond due to lower activation energy .
Acid/Base-Mediated Degradation
Stability studies reveal susceptibility to hydrolytic degradation under extreme pH conditions.
| Condition | Degradation Pathway | Half-Life (h) | Major Degradants |
|---|---|---|---|
| pH 1.0 (HCl) | Sulfonamide hydrolysis | 12 | Sulfonic acid, 4-fluoroaniline |
| pH 13.0 (NaOH) | Pyrroloquinoline ring cleavage | 3.5 | Fragmented amines |
Stability Recommendations :
Storage at pH 6–8 and temperatures <25°C minimizes decomposition .
Metal-Catalyzed Cross-Couplings
The fluorophenyl group enables participation in palladium-mediated reactions.
| Reaction Type | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 77 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs | 69 |
Limitations :
Electron-deficient nature of the fluorophenyl ring reduces reactivity in Heck couplings .
Photochemical Reactions
UV irradiation induces-sigmatropic shifts in the pyrroloquinoline system.
| Wavelength (nm) | Product | Quantum Yield (%) |
|---|---|---|
| 254 | Ring-expanded isomer | 0.18 |
| 365 | No reaction | – |
Mechanism :
Excitation of the conjugated π-system triggers bond reorganization, stabilized by aromatic sextet formation.
Preparation Methods
Palladium-Catalyzed Cyclization and Annulation
The pyrrolo[3,2,1-ij]quinoline core is synthesized via Pd-catalyzed domino reactions. A patent by outlines a protocol where ketones or aldehydes react with 2-haloanilines under reflux to form imine intermediates. Subsequent Pd(OAc)₂-catalyzed cyclization (1–20 mol%) with ligands (e.g., PPh₃) in toluene at 100–120°C for 8–24 hours yields the tricyclic framework. For example, coupling 4-fluorophenyl ketone with 2-chloroaniline generates the pyrroloquinoline precursor with 40–98% yield, depending on substituents. Key to this step is the in situ generation of reactive palladium species facilitating C–N and C–C bond formation.
Microwave-Assisted Cyclocondensation
Alternative methods employ microwave irradiation to accelerate cyclocondensation. A study in describes Fe₃O₄ nanoparticle-catalyzed reactions between 2-aminobenzophenones and cyclic ketones under microwave conditions (150°C, 20 min), achieving 85–92% yields. This approach reduces reaction times from hours to minutes while maintaining selectivity for the pyrroloquinoline scaffold.
Sulfonamide Functionalization at C8
Chlorosulfonation and Amidation
Sulfonamide installation begins with chlorosulfonation of the C8 position. As per, the quinoline core is treated with chlorosulfonic acid (ClSO₃H) in CH₂Cl₂ at −10°C, yielding the sulfonyl chloride intermediate. Subsequent reaction with 4-fluoroaniline in DMF using DIPEA (2.5 equiv) at 25°C for 30 minutes affords the target sulfonamide. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the product in 70–90% yield.
One-Pot Sulfonation-Amidation
A nanocatalyzed approach from employs Fe₃O₄@SiO₂–SO₃H nanoparticles (5 mol%) in water. The quinoline derivative, 4-fluoroaniline, and SOCl₂ react under reflux (2 h), achieving 88–96% yield via simultaneous sulfonation and amidation. The catalyst’s Brønsted acidity facilitates proton transfer, enhancing reaction efficiency.
Stereochemical and Regiochemical Considerations
Control of Ring Fusion Stereochemistry
The pyrrolo[3,2,1-ij]quinoline system’s fused rings necessitate stereocontrol during cyclization. Computational studies in using DFT (B3LYP/6-311+G(d,p)) reveal that Pd-catalyzed pathways favor the cis-fused isomer due to lower activation energy (ΔG‡ = 25.3 kcal/mol vs. 28.9 kcal/mol for trans). Experimental ¹H NMR coupling constants (J = 8–10 Hz) corroborate the cis configuration.
Sulfonamide Regioselectivity
The C8 position’s reactivity is governed by electron density. MEP maps from show C8 as the most electrophilic site (potential = −0.45 eV), directing sulfonation. Competing reactions at C5 or C6 are suppressed by steric hindrance from the tetrahydro ring.
Analytical and Computational Validation
Spectroscopic Characterization
DFT and Molecular Docking
DFT studies (B3LYP/6-31G) in predict a HOMO–LUMO gap of 4.2 eV, indicating high stability. Docking simulations against *Staphylococcus aureus dihydrofolate reductase (PDB: 3SRW) show a binding affinity of −9.3 kcal/mol, suggesting antimicrobial potential.
Comparative Evaluation of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Pd-catalyzed cyclization | Toluene, 120°C, 24 h | 85 | 98 | High regioselectivity |
| Microwave-assisted | Fe₃O₄ NPs, 150°C, 20 min | 92 | 99 | Rapid, energy-efficient |
| One-pot sulfonation | Fe₃O₄@SiO₂–SO₃H, H₂O, reflux | 88 | 97 | Eco-friendly, recyclable catalyst |
Scalability and Industrial Feasibility
The Pd-catalyzed route is favored for scale-up due to robust yields and commercial catalyst availability. However, nanocatalyzed methods (e.g., Fe₃O₄ NPs) reduce heavy metal waste, aligning with green chemistry principles. Pilot-scale trials (100 g batches) demonstrate consistent yields (±2%) and purity >95% by HPLC.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, and how are reaction conditions optimized?
- Methodological Answer : Multi-step synthesis typically involves coupling the pyrroloquinoline core with a sulfonamide group under anhydrous conditions. For example, analogous procedures use N,N-dimethylacetamide as a solvent, 1,1'-carbonyldiimidazole (CDI) for activation, and controlled temperatures (e.g., 60–80°C) to facilitate amide bond formation . Reaction progress is monitored via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane. Optimization may involve adjusting stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) to improve yields .
Q. Which analytical techniques are critical for confirming the purity and crystallinity of this compound?
- Methodological Answer :
- X-ray Powder Diffraction (XRPD) identifies crystalline phases and polymorphs by comparing experimental patterns to simulated data .
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability and melting behavior, with deviations >2% weight loss indicating impurities .
- High-Resolution Mass Spectrometry (HRMS) and ¹³C NMR verify molecular integrity, with aromatic proton signals (δ 6.8–8.2 ppm) and fluorophenyl splitting patterns (e.g., J = 8–10 Hz for para-F) confirming structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in ¹⁹F NMR)?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotameric equilibria) or solvent effects. Strategies include:
- Variable-Temperature NMR : Cooling samples to –40°C slows molecular motion, simplifying splitting patterns .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants to validate assignments .
- Deuterated Solvent Screening : Polar solvents like DMSO-d₆ may stabilize specific conformers, reducing signal overlap .
Q. What strategies are effective in improving solubility for in vitro assays without compromising stability?
- Methodological Answer :
- Salt Formation : Synthesize hydrochloride or phosphate salts via acid/base reactions in ethanol/water mixtures (e.g., HCl gas bubbling) to enhance aqueous solubility .
- Co-Solvent Systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin complexes to maintain solubility while avoiding precipitation .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen, which cleave under physiological conditions .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-fluorophenyl moiety?
- Methodological Answer :
- Analog Synthesis : Replace the 4-fluorophenyl group with other halophenyl (e.g., Cl, Br) or electron-withdrawing groups (e.g., CF₃) to assess electronic effects .
- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition) with IC₅₀ comparisons. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
- Metabolic Stability Profiling : Incubate analogs with liver microsomes to evaluate the fluorine atom’s impact on oxidative metabolism .
Q. What experimental approaches validate the thermodynamic stability of polymorphs?
- Methodological Answer :
- Slurry Conversion Experiments : Suspend polymorphs in a solvent (e.g., ethanol) for 7 days at 25°C; the most stable form will dominate .
- Hot-Stage Microscopy (HSM) : Observe phase transitions (e.g., melt-recrystallization) during heating (1–10°C/min) to identify enantiotropic or monotropic systems .
- Solubility vs. Temperature Profiles : Measure solubility in buffer (pH 7.4) at 25°C and 37°C; a negative slope (∂S/∂T) indicates higher stability of the less soluble form .
Data Contradiction & Optimization
Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?
- Methodological Answer :
- Torsion Angle Adjustments : Manually refine computational models (e.g., Mercury CSD) to match experimental X-ray torsion angles (e.g., C–N–S–O dihedrals) .
- Hirshfeld Surface Analysis : Compare predicted vs. observed intermolecular interactions (e.g., F⋯H contacts) to identify packing forces overlooked in simulations .
- Energy Minimization Re-runs : Use higher-level basis sets (e.g., cc-pVTZ) and solvent field corrections (e.g., PCM) to improve agreement .
Q. What methods mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous reactors with precise temperature/residence time control reduce side reactions (e.g., overalkylation) .
- In Situ Monitoring : ReactIR tracks intermediate concentrations (e.g., sulfonyl chloride) to optimize quenching times .
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³) to evaluate interactions between temperature, catalyst loading, and solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
